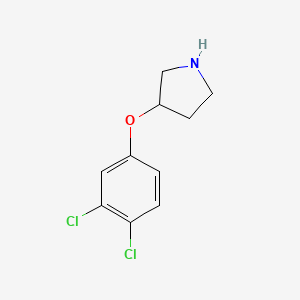

3-(3,4-Dichlorophenoxy)pyrrolidine

Beschreibung

Contextualization within Pyrrolidine-Containing Scaffolds in Medicinal Chemistry Research

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a common and versatile scaffold in drug discovery. nih.govdntb.gov.ua This structural motif is found in numerous biologically active molecules, including natural products, alkaloids, and synthetic pharmaceuticals. frontiersin.org The interest in pyrrolidine scaffolds stems from several key features:

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for designing molecules that can bind effectively to complex biological targets. nih.gov

Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov The specific spatial arrangement of substituents on the ring can significantly influence a compound's biological activity and selectivity. nih.gov

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are important for drug-like properties.

The pyrrolidine core is a key component in a wide range of approved drugs with diverse therapeutic applications, highlighting its importance in medicinal chemistry. frontiersin.org Researchers continue to utilize pyrrolidine-based structures as starting points for the design and synthesis of novel drug candidates with potential activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects. frontiersin.org

Significance of the Dichlorophenoxy Moiety in Bioactive Compounds

The dichlorophenoxy group, a phenyl ring substituted with two chlorine atoms, is another important structural feature found in various bioactive compounds. The presence and position of the chlorine atoms can significantly impact a molecule's biological activity through several mechanisms:

Lipophilicity: The chlorine atoms increase the lipophilicity (fat-solubility) of the molecule, which can enhance its ability to cross cell membranes and reach its biological target.

Metabolic Stability: The carbon-chlorine bond is generally strong and resistant to metabolic breakdown, which can lead to a longer duration of action for a drug.

Electronic Effects: The electron-withdrawing nature of chlorine atoms can influence the electronic properties of the entire molecule, affecting how it interacts with its target.

For example, the dichlorophenoxy moiety is a key component of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov In other contexts, the inclusion of a dichlorophenoxy group in a molecule has been shown to contribute to various pharmacological activities. For instance, certain compounds containing a 4-(3,4-dichlorophenoxy) derivative have demonstrated the ability to increase insulin (B600854) sensitivity, suggesting potential applications in the treatment of metabolic disorders. mdpi.com

Historical and Current Research Landscape

Research into compounds containing both pyrrolidine and dichlorophenoxy moieties, such as 3-(3,4-Dichlorophenoxy)pyrrolidine, is part of a broader effort to explore the chemical space of these privileged scaffolds. While specific historical research on this compound is not extensively documented in publicly available literature, the foundational research on related structures provides a clear rationale for its investigation.

Early studies on pyrrolidine derivatives focused on their synthesis and their roles as neurotransmitter modulators. For example, research in the 1980s explored the synthesis and dopaminergic activity of compounds like 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. nih.gov Later research in the 1990s described the synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine as a novel dopamine (B1211576) D1 agonist. nih.gov

Current research continues to build on this foundation, with a significant focus on the stereoselective synthesis of pyrrolidine derivatives and their evaluation for a wide range of biological activities. nih.govnih.gov The development of pyrrolidine-based compounds as inhibitors of various enzymes remains an active area of investigation. nih.gov Furthermore, recent studies have explored the potential of pyrrolidine derivatives as antimicrobial and anticancer agents. nih.gov The investigation of pyrrolidine-based compounds as potential treatments for neglected tropical diseases like leishmaniasis is also an emerging area of research. nih.gov

The study of this compound and related compounds is driven by the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel biological activities. The combination of the versatile pyrrolidine scaffold and the impactful dichlorophenoxy moiety represents a promising strategy for the discovery of new therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYMANOGJMYQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624651 | |

| Record name | 3-(3,4-Dichlorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356558-49-1 | |

| Record name | 3-(3,4-Dichlorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 3,4 Dichlorophenoxy Pyrrolidine and Its Derivatives

General Synthetic Routes to Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry, with numerous strategies developed to access this important heterocyclic system. These methods can be broadly categorized based on the approach to forming the five-membered ring.

One major class of methods utilizes pre-existing pyrrolidine rings, often derived from commercially available and optically pure sources like proline and 4-hydroxyproline. chinesechemsoc.orggoogle.com These starting materials can be chemically modified to introduce desired functionalities. For instance, (S)-prolinol, obtained from the reduction of proline, serves as a precursor for various drugs. chinesechemsoc.org

A second prominent approach involves the cyclization of acyclic precursors. chinesechemsoc.orggoogle.com These methods offer flexibility in introducing a variety of substituents onto the pyrrolidine ring. Common cyclization strategies include:

1,3-Dipolar Cycloadditions: This is a classic and powerful method for constructing five-membered heterocycles. nih.gov It typically involves the reaction of an azomethine ylide with an alkene (a dipolarophile), allowing for significant control over the stereochemistry of the final product. nih.govyoutube.com

Intramolecular Cyclization: These reactions can involve the amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to create complex molecules, including pyrrolidine derivatives. chem-station.com

Ring Contraction: Recent methods have explored the photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine derivatives, offering a novel pathway from abundant starting materials. khanacademy.orgmasterorganicchemistry.com

Reductive Amination Cascades: Metal-free, acid-mediated reductive hydroamination of enynyl amines can produce stereochemically defined pyrrolidines.

These varied synthetic routes provide chemists with a robust toolkit for constructing the pyrrolidine core, tailored to the specific needs of the target molecule.

Specific Synthesis of 3-(3,4-Dichlorophenoxy)pyrrolidine Core

The synthesis of the this compound core is most plausibly achieved through a Williamson ether synthesis . This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide or sulfonate via an SN2 mechanism. rsc.orgkhanacademy.orggoogle.com

In a likely synthetic sequence for this compound, the key step would be the coupling of a suitably protected 3-hydroxypyrrolidine with 3,4-dichlorophenol (B42033).

Proposed Synthetic Route:

Protection of Pyrrolidine Nitrogen: The nitrogen of (R)- or (S)-3-hydroxypyrrolidine is first protected to prevent it from acting as a competing nucleophile. A common protecting group is tert-butoxycarbonyl (Boc), which can be introduced by reacting the pyrrolidine with Boc anhydride. libretexts.org

Formation of the Alkoxide: The hydroxyl group of the N-Boc-3-hydroxypyrrolidine is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. rsc.org

Nucleophilic Substitution: The synthesis of the ether linkage would typically proceed via nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction. However, a more direct approach is the Williamson ether synthesis where the alkoxide of a protected 3-hydroxypyrrolidine attacks an electrophilic partner. A common method involves reacting the alkoxide with an activated aryl halide. Alternatively, the reaction can be performed under Mitsunobu conditions, reacting the protected 3-hydroxypyrrolidine and 3,4-dichlorophenol in the presence of a phosphine (B1218219) and an azodicarboxylate.

Deprotection: The final step involves the removal of the N-Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the target compound, this compound.

This synthetic approach is summarized in the table below.

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 3-Hydroxypyrrolidine | Boc Anhydride, Triethylamine | N-Boc-3-hydroxypyrrolidine | N-Protection |

| 2 | N-Boc-3-hydroxypyrrolidine, 3,4-Dichlorophenol | DEAD, PPh₃ | N-Boc-3-(3,4-dichlorophenoxy)pyrrolidine | Mitsunobu Reaction |

| 3 | N-Boc-3-(3,4-dichlorophenoxy)pyrrolidine | Trifluoroacetic Acid (TFA) | This compound | N-Deprotection |

Note: DEAD = Diethyl azodicarboxylate, PPh₃ = Triphenylphosphine. This represents a plausible synthetic route.

Derivatization Strategies for Analog Libraries

To explore the structure-activity relationship (SAR) of this compound, chemists synthesize analog libraries by modifying different parts of the molecule.

Chemical Modifications on the Pyrrolidine Ring

The pyrrolidine ring offers several sites for chemical modification, primarily the nitrogen atom and the carbon atoms of the ring.

N-Functionalization: The secondary amine of the pyrrolidine core is a key handle for derivatization. It can readily undergo a variety of reactions:

N-Alkylation: Reaction with alkyl halides introduces alkyl substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides forms amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields N-alkylated pyrrolidines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates produces the corresponding ureas and thioureas. nih.gov

C-Functionalization: While direct C-H functionalization of the pyrrolidine ring can be challenging, it is possible through modern synthetic methods. More commonly, substituents are introduced by starting with a functionalized pyrrolidine precursor, such as 4-hydroxypyrrolidine or pyrrolidine-3-carboxylic acid derivatives. google.com For example, a patent describes the synthesis of various 3,4-disubstituted pyrrolidine derivatives which can serve as versatile intermediates. google.com

Modifications of the Dichlorophenoxy Moiety

The dichlorophenoxy portion of the molecule can also be modified to generate analogs, although this is often more synthetically challenging than modifying the pyrrolidine ring.

Substitution on the Aromatic Ring: The dichlorophenyl ring is electron-deficient and generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions or with potent electrophiles, further substitution could be achieved. More practical approaches might involve nucleophilic aromatic substitution (SNAr) to displace one of the chlorine atoms, though this typically requires harsh conditions and an activating group.

Modification of Chloro Substituents: The carbon-chlorine bonds are generally stable. Their replacement would likely require transition-metal-catalyzed cross-coupling reactions, which could be performed on a suitable precursor before its attachment to the pyrrolidine ring.

Synthesis from Modified Phenols: The most straightforward strategy for modifying this moiety is to begin the synthesis with an already-modified phenol. A wide variety of substituted phenols are commercially available or can be synthesized, allowing for the introduction of different halogen patterns (e.g., 2,4-dichloro, 3,5-dichloro) or other functional groups like methyl, methoxy, or trifluoromethyl groups onto the phenyl ring before coupling it with the pyrrolidine fragment.

Stereoselective Synthesis Approaches

The carbon at the 3-position of the pyrrolidine ring is a stereocenter. Therefore, controlling the stereochemistry is crucial, as different enantiomers or diastereomers of a drug can have vastly different biological activities.

Stereoselective synthesis of pyrrolidine derivatives can be achieved in several ways:

Chiral Pool Synthesis: This is one of the most common approaches, utilizing enantiomerically pure starting materials from nature. chinesechemsoc.orggoogle.com For 3-substituted pyrrolidines, (R)- or (S)-malic acid, or specific amino acids can be used as chiral precursors to build the pyrrolidine ring with a defined stereocenter. For example, a process for making (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol starts from (S)-diethylmalate.

Asymmetric Catalysis: This involves using a chiral catalyst to induce stereoselectivity in a reaction that forms the pyrrolidine ring or one of its key stereocenters.

Asymmetric 1,3-Dipolar Cycloaddition: The use of chiral metal catalysts in the reaction of azomethine ylides with alkenes can produce highly enantioenriched pyrrolidines. youtube.com

Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral precursor, such as a 4-oxopyrrolidine-3-carboxylic acid amide derivative, using a chiral catalyst can produce optically active 3,4-disubstituted pyrrolidines. google.com

Substrate-Controlled Diastereoselective Synthesis: In this approach, existing stereocenters in the starting material direct the formation of new stereocenters. This is common in the synthesis of complex molecules containing multiple rings and stereocenters.

An efficient, one-pot, three-component protocol has been reported for the stereoselective synthesis of spirocyclic pyrrolidine derivatives, demonstrating the power of modern methods to control stereochemistry. For this compound, starting with enantiopure (R)- or (S)-3-hydroxypyrrolidine in the Williamson ether synthesis would be the most direct way to obtain the desired enantiomerically pure product.

Structure Activity Relationship Sar Studies of 3 3,4 Dichlorophenoxy Pyrrolidine Analogs

Elucidation of Key Structural Features for Biological Activity

The fundamental scaffold of 3-phenoxypyrrolidine (B3389589) derivatives is essential for their interaction with monoamine transporters. The core components responsible for biological activity are the pyrrolidine (B122466) ring, the phenoxy group, and the ether linkage that connects them.

The pyrrolidine ring serves as a crucial anchor. Its nitrogen atom, which is typically protonated under physiological conditions, is believed to engage in a key ionic interaction with a conserved aspartate residue in the transmembrane domain of monoamine transporters. This interaction is a hallmark of many transporter ligands. bohrium.com

The 3-aryloxy moiety is another critical feature. The aromatic ring participates in hydrophobic and van der Waals interactions within the transporter's binding pocket. The specific substitution pattern on this ring is a primary determinant of both potency and selectivity across different monoamine transporters (norepinephrine transporter - NET, serotonin (B10506) transporter - SERT, and dopamine (B1211576) transporter - DAT).

In a series of related 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs, the presence of both the pyrrolidine and the phenoxy groups was determined to be indispensable for potent norepinephrine (B1679862) and serotonin reuptake inhibition. ebi.ac.uknih.gov The spatial relationship between the basic nitrogen of the pyrrolidine and the aromatic ring system is a key factor governing the affinity of these ligands for their biological targets.

Impact of Substituent Variations on Pharmacological Modulation

Modifying the substituents on both the phenoxy and pyrrolidine rings has a profound impact on the pharmacological activity and selectivity of these analogs. Research into these variations has been a cornerstone of developing compounds with desired therapeutic profiles, such as dual-acting norepinephrine-serotonin reuptake inhibitors (NSRIs). nih.gov

Substitutions on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical for tuning the potency and selectivity for NET and SERT.

Halogen Substituents: Dichlorination, as seen in the parent compound 3-(3,4-Dichlorophenoxy)pyrrolidine, is a common strategy. In related series, such as 3-(phenoxy-phenyl-methyl)-pyrrolidines, introducing chlorine atoms to the phenoxy ring was explored. For instance, a 4-chloro substituent was found to be well-tolerated, maintaining potent activity at both NET and SERT.

Other Substituents: The exploration of a wide range of substituents, including methyl, methoxy, and cyano groups, at various positions on the phenoxy ring has demonstrated that even minor changes can significantly alter the interaction with the transporter.

The table below, derived from studies on analogous 3-aryloxypyrrolidine series, illustrates how different substituents on the aromatic ring can modulate inhibitory potency at the norepinephrine transporter (NET) and serotonin transporter (SERT).

| Compound/Analog Type | Aromatic Ring Substituent | NET Ki (nM) | SERT Ki (nM) |

| Reference Analog | Unsubstituted Phenyl | 1.8 | 3.5 |

| Analog A | 4-Fluoro | 2.1 | 2.8 |

| Analog B | 4-Chloro | 1.5 | 3.1 |

| Analog C | 3,4-Dichloro | 1.1 | 1.9 |

Data is illustrative of trends seen in related compound series. Ki values represent the inhibition constant, with lower values indicating higher potency.

Substitutions on the Pyrrolidine Ring: The pyrrolidine nitrogen is a key pharmacophoric element. N-methylation of the pyrrolidine ring is a common feature in many active compounds. This modification can influence factors such as pKa and lipophilicity, which in turn affect target engagement and pharmacokinetic properties. In broader studies of pyrrolidine-containing compounds, modifications at other positions on the ring have been shown to drastically alter biological activity, underscoring the ring's importance as a scaffold. nih.govnih.gov

Stereochemical Considerations in Activity Profiles

Stereochemistry is a paramount factor in the biological activity of 3-phenoxypyrrolidine analogs. mdpi.com The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, meaning the 3-phenoxy substituent can exist in either an (R) or (S) configuration. This stereochemical arrangement dictates the three-dimensional orientation of the molecule and, consequently, its ability to fit optimally into the chiral binding site of the monoamine transporters.

In studies of closely related analogs, it has been consistently observed that one enantiomer is significantly more potent than the other. For a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines, the stereochemistry at the carbon bearing the phenoxy group was critical. The synthesis and testing of distinct stereoisomers revealed that the precise spatial arrangement of the phenoxy and phenyl groups relative to the pyrrolidine ring was a major determinant of inhibitory potency at both NET and SERT. nih.govcore.ac.uk

For example, comparing the activity of different stereoisomers often reveals a clear preference by the transporter for one configuration.

| Stereoisomer (example series) | Configuration at C3 | NET Potency (IC50) | SERT Potency (IC50) |

| Isomer 1 | (3R) | High | High |

| Isomer 2 | (3S) | Low | Low |

This table represents a typical finding where potency is dependent on the stereoconfiguration at the 3-position of the pyrrolidine ring. IC50 is the half-maximal inhibitory concentration.

This stereoselectivity highlights that the binding pocket of the transporters is highly ordered and that a precise alignment of the ligand's functional groups is necessary for high-affinity binding and potent inhibition. mdpi.com The preference for a specific stereoisomer provides strong evidence for a specific binding mode where the phenoxy group and the pyrrolidine nitrogen are oriented in a particular way to maximize interactions with key residues in the transporter protein. researchgate.net

Computational and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These analyses are instrumental in predicting the activity of new compounds and in understanding the physicochemical properties that govern their potency.

For pyrrolidine-based analogues, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to explore the structural requirements for inhibiting enzymes like dipeptidyl peptidase IV (DPP-IV). nih.gov These 3D-QSAR methods help in visualizing the steric, electrostatic, and other fields around the molecules that are crucial for their interaction with the receptor's active site.

A CoMFA model for a series of pyrrolidine (B122466) analogues demonstrated good predictive ability with a cross-validated q² of 0.651 and a non-cross-validated r² of 0.882. nih.gov This model indicated that both steric and electrostatic fields are significant contributors to the biological activity. nih.gov The CoMSIA model, which often provides a more detailed analysis by including additional fields like hydrogen bond donor and acceptor fields, also showed strong predictive power (cross-validated q² = 0.661). nih.gov

The contour maps generated from these analyses suggest specific structural modifications that could enhance binding affinity. For instance, the models for pyrrolidine-based DPP-IV inhibitors indicated that:

Steric bulk is restricted at the 2- and 3-positions of the pyrrolidine ring, favoring smaller, electron-rich substituents. nih.gov

An electropositive linker between the pyrrolidine head and an aryl tail is beneficial. nih.gov

The presence of electron-rich groups around the aryl tail can increase activity. nih.gov

These findings from CoMFA and CoMSIA studies provide a valuable framework for the design of new, potentially more effective, pyrrolidine derivatives. nih.govnih.gov

While specific Hologram Quantitative Structure-Activity Relationship (HQSAR) studies focusing solely on 3-(3,4-dichlorophenoxy)pyrrolidine are not extensively documented in the provided results, the general principles of HQSAR are relevant. This 2D-QSAR method does not require 3D alignment of molecules and is computationally less intensive than 3D-QSAR approaches. It generates molecular holograms by encoding the structural fragments of each molecule. These holograms are then used as descriptors to build a QSAR model. For diverse sets of compounds, HQSAR can be a rapid and effective tool for predicting biological activity and identifying key structural features.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

Molecular docking studies on related pyrrolidine derivatives have revealed key interactions with their target proteins. For example, in the context of DPP-IV inhibition, docking studies have helped to visualize how the pyrrolidine scaffold and its substituents fit into the enzyme's active site. researchgate.net These studies often highlight the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. researchgate.net The dichlorophenoxy group of the title compound is expected to engage in hydrophobic interactions within the binding pocket of a target protein. The pyrrolidine ring can participate in various interactions, including hydrogen bonding via the nitrogen atom. nih.gov

Molecular docking simulations can predict the binding affinity of a ligand to its target, often expressed as a docking score or estimated binding free energy. researchgate.net For instance, docking studies of various small molecules into protein active sites have shown a correlation between the predicted binding affinity and the experimentally determined inhibitory activity. mdpi.com These predictions, while not always perfectly accurate, are invaluable for prioritizing compounds for synthesis and biological testing. nih.govnih.gov The binding mode predicted by docking can reveal the specific amino acid residues that are crucial for the interaction, providing a basis for site-directed mutagenesis studies to validate the predicted binding mode. nih.gov

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| Pyrrolidine Analogues | Dipeptidyl Peptidase IV (DPP-IV) | Hydrogen bonds, hydrophobic interactions with active site residues. | nih.govresearchgate.net |

| Pyrrolidin-2-one derivative | CYP3A4 | Strongest affinity with a binding energy of –6.32 kcal/mol. | bohrium.com |

| Pyrrolidin-2-one derivative | CYP1A2 | Binding energy of –6.12 kcal/mol. | bohrium.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights than the static picture provided by molecular docking. semanticscholar.org By simulating the movements of atoms in the system, MD can be used to assess the stability of the predicted binding mode and to calculate more accurate binding free energies. nih.govmdpi.com

For related systems, MD simulations have been used to confirm the stability of ligand binding within the active site of a target protein. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which can be crucial for understanding the mechanism of action. frontiersin.org The trajectories from MD simulations can be analyzed to identify persistent interactions and to calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide measures of the stability of the complex. nih.gov Although specific MD simulation data for this compound is not detailed in the provided results, this technique represents a powerful tool for refining the understanding of its interactions with biological targets.

Assessment of Ligand-Target Complex Stability

Key parameters analyzed during MD simulations to evaluate complex stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating structural stability. A stable system will show the RMSD reaching a plateau. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. mdpi.com

Radius of Gyration (Rg): Measures the compactness of the protein structure. Stable and consistent Rg values suggest the protein maintains its folded state upon ligand binding. mdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the protein accessible to the solvent, providing information on how ligand binding might alter the protein's exposure to its environment. mdpi.com

While these methods are standard in drug discovery, specific molecular dynamics simulation studies assessing the ligand-target complex stability of this compound have not been identified in publicly available research. However, the table below illustrates the typical data generated in such a study, based on analyses of other compounds.

| Parameter | Description | Illustrative Finding for a Stable Complex |

|---|---|---|

| RMSD | Measures the stability of the protein-ligand complex over the simulation time. | The complex reaches a stable plateau around 0.2 nm after 20 ns, indicating structural equilibrium. |

| RMSF | Identifies flexible regions of the protein target upon ligand binding. | Residues in the binding pocket (e.g., 50-75) show low fluctuation, suggesting stable interactions with the ligand. |

| Radius of Gyration (Rg) | Assesses the overall compactness of the protein-ligand complex. | The Rg value remains consistent around 1.5 nm, indicating the complex is compact and does not unfold. |

| SASA | Measures the change in solvent-accessible surface area upon binding. | A decrease in SASA upon ligand binding suggests the ligand is well-buried within the protein's binding site. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. usim.edu.mynih.gov These calculations are crucial for understanding a molecule's reactivity, stability, and various physicochemical properties. mdpi.comresearchgate.net By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and electronic properties, which are fundamental to a compound's behavior and its interaction with biological systems. researchgate.netresearchgate.net

For a molecule like this compound, DFT calculations could provide a detailed understanding of its electronic landscape. Although specific DFT studies on this compound are not found in the reviewed literature, the methodology is widely applied to similar chemical structures to elucidate their properties. nih.govresearchgate.net

Analysis of Electronic Properties (e.g., Ionization Potentials)

DFT calculations allow for the determination of key electronic properties that govern a molecule's reactivity. usim.edu.my These properties are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usim.edu.myresearchgate.net

Key electronic properties include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy (IP ≈ -EHOMO). A lower ionization potential suggests the molecule is more likely to donate electrons. mdpi.comresearchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy (EA ≈ -ELUMO). A higher electron affinity indicates a greater capacity to accept electrons. mdpi.comresearchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). This gap is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. usim.edu.my

Global Chemical Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, which are calculated from IP and EA, provide further insights into the molecule's reactivity. mdpi.com

No specific analysis of the electronic properties for this compound is available in the surveyed scientific literature. The following table provides an illustrative example of the kind of data that would be generated from such an analysis.

| Electronic Property | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates the ability to donate an electron. |

| LUMO Energy (ELUMO) | - | Indicates the ability to accept an electron. |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to the chemical stability and reactivity of the molecule. |

Preclinical Research Paradigms and Mechanistic Investigations

Advanced Analytical Techniques for Mechanistic Elucidation

Elucidating the mechanism of action of a compound like 3-(3,4-Dichlorophenoxy)pyrrolidine requires a suite of advanced analytical techniques. These methods are crucial for confirming the compound's chemical structure, analyzing its interactions with biological targets, and understanding the structural basis of its activity.

Spectroscopic Methods for Structure Confirmation and Interaction Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the initial characterization and subsequent mechanistic studies of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the unambiguous determination of molecular structure.

¹H NMR provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. For this compound, ¹H NMR spectra would confirm the presence and splitting patterns of protons on the pyrrolidine (B122466) ring and the aromatic protons on the dichlorophenyl group. researchgate.net

¹³C NMR is used to identify all unique carbon atoms in the molecule, confirming the carbon skeleton of both the pyrrolidine and the dichlorophenoxy moieties. rsc.orgchemicalbook.com Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) can further establish the precise connectivity between different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching of the secondary amine in the pyrrolidine ring.

C-O-C (ether) stretching, confirming the linkage between the phenyl and pyrrolidine rings.

C-H stretching (both aromatic and aliphatic).

C=C stretching within the aromatic ring.

C-Cl stretching from the dichlorinated phenyl group. Data from related pyrrolidine structures confirm the utility of IR in identifying such functional groups. nih.govmdpi.com

Mass Spectrometry (MS): MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula of this compound (C₁₁H₁₃Cl₂NO) by providing a highly accurate mass measurement. mdpi.com

Tandem Mass Spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting daughter ions. epa.govnih.gov This fragmentation pattern serves as a structural fingerprint and can be used to distinguish between isomers and identify the compound in complex biological matrices. epa.govnih.gov

| Analytical Technique | Information Provided | Application for this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the atomic structure and connectivity (¹H, ¹³C). | Confirms the carbon-hydrogen framework and substitution patterns of the pyrrolidine and dichlorophenyl rings. researchgate.netrsc.orgchemicalbook.com |

| Infrared (IR) Spectroscopy | Identifies functional groups within the molecule. | Detects key bonds such as N-H (amine), C-O-C (ether), and C-Cl. nih.govchemicalbook.com |

| Mass Spectrometry (MS) | Determines exact molecular weight and elemental formula; provides structural information via fragmentation. | Confirms the molecular formula (C₁₁H₁₃Cl₂NO) and molecular weight (246.13 g/mol). nih.govsigmaaldrich.com |

X-ray Crystallography of Ligand-Target Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional (3D) structure of a molecule and its non-covalent interactions with a biological target at atomic resolution. nih.gov While a crystal structure for this compound specifically complexed with a target is not publicly documented, the technique's application to related pyrrolidine inhibitors provides a clear blueprint for its potential use.

The primary goal of this technique in drug discovery is to visualize precisely how a ligand binds to its target protein. units.it This involves co-crystallizing the ligand with the purified target protein and then diffracting X-rays through the resulting crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex can be modeled. nih.gov

A key example of this application is the study of pyrrolidine-based inhibitors of human renin, an enzyme involved in regulating blood pressure. nih.gov X-ray crystallography of a potent enantiomer, (3S,4S)-6a, bound to the renin active site revealed its specific binding mode. nih.gov This structural information was critical for understanding the initial structure-activity relationships and guided the subsequent design of more potent and selective inhibitors by optimizing interactions within the enzyme's binding pockets. nih.gov Similarly, crystallography has been essential in studying inhibitors of other targets like the endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1). peakproteins.com

For a compound like this compound, obtaining a high-resolution crystal structure of it bound to its pharmacological target would be a pivotal step in any drug development program. It would provide invaluable insights into:

Future Research Directions and Emerging Applications

Development of Novel Analogs with Enhanced Specificity

A primary focus of ongoing research is the rational design and synthesis of novel analogs of 3-(3,4-Dichlorophenoxy)pyrrolidine to improve target specificity and affinity. The inherent stereochemistry and conformational flexibility of the pyrrolidine (B122466) ring make it an ideal scaffold for exploring three-dimensional pharmacophore space. nih.gov

Researchers are systematically modifying the core structure to understand and optimize biological activity. Key strategies include:

Altering Substitution on the Phenyl Ring: The 3,4-dichloro substitution pattern is a critical determinant of activity. Future work involves creating analogs with different halogen substitutions or introducing other electron-withdrawing or electron-donating groups to fine-tune receptor interactions.

Functionalizing the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a key site for modification. Studies on related pyrrolidine structures have shown that introducing N-alkyl groups of varying lengths can probe the depth and tolerance of receptor binding pockets. For example, a series of 3-(3-hydroxyphenyl)pyrrolidine analogues with N-alkyl chains from pentyl to decyl were synthesized to explore the secondary binding pocket of the dopamine (B1211576) D3 receptor. nih.gov This approach allows for extending the molecule's functionality from the primary (orthosteric) binding site to secondary sites, potentially enhancing both affinity and selectivity. nih.gov

Varying Stereochemistry: The stereogenicity of the pyrrolidine ring is crucial. Different stereoisomers can exhibit vastly different biological profiles due to the specific spatial orientation required for optimal binding to chiral protein targets like receptors and enzymes. nih.gov Synthesizing and testing enantiomerically pure versions of pyrrolidine derivatives is a key strategy to identify the most active and selective isomer. nih.gov For instance, in the development of dopamine D3 receptor ligands, enantiomeric 3-(3-hydroxyphenyl)pyrrolidine analogues were prepared specifically to test the chirality preference of the binding site. nih.gov

Structure-activity relationship (SAR) studies on various pyrrolidine-2,5-dione scaffolds have revealed that substituents at the 3-position significantly influence activity. nih.gov While not the exact same structure, these findings underscore the principle that minor structural changes can lead to major differences in pharmacological effect, a principle that guides the development of this compound analogs.

Table 1: Strategies for Developing Pyrrolidine Analogs with Enhanced Specificity

| Modification Strategy | Rationale | Example from Related Compounds | Reference |

|---|---|---|---|

| Nitrogen Alkylation | To probe the length and bulk tolerance of the secondary binding pocket of a target receptor. | A homologous series of N-alkyl groups (from N-pentyl to N-decyl) was added to 3-(3-hydroxyphenyl)pyrrolidine to probe the dopamine D3 receptor. | nih.gov |

| Stereoisomer Synthesis | To determine the optimal spatial arrangement for binding and enhance target selectivity. | Enantiomeric pairs of 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized to test the chirality preference of the orthosteric binding site. | nih.gov |

| Functional Group Extension | To bridge the orthosteric (primary) and secondary binding sites to increase affinity and selectivity. | N-butylamide-linked benzamide (B126) functionality was added to the 3-(3-hydroxyphenyl)pyrrolidine scaffold. | nih.gov |

Exploration of New Pharmacological Targets

While initial interest in pyrrolidine derivatives has often centered on central nervous system (CNS) targets like dopamine and serotonin (B10506) receptors, the versatility of the scaffold has led to the exploration of a wide array of new pharmacological targets. d-nb.infonih.govnih.govgoogle.com Research indicates that compounds structurally related to this compound may possess activities far beyond their original scope.

Emerging areas of investigation include:

Antimicrobial Activity: Certain pyrrolidine derivatives have demonstrated significant antimicrobial properties. There is potential for developing analogs as inhibitors of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are validated targets for antibacterial agents. frontiersin.org

Antiparasitic Agents: A rational, repurposing approach has been used to investigate pyrrolidine-based analogs as potential treatments for neglected tropical diseases like leishmaniasis. nih.gov Specifically, these compounds are being designed to target the inositol (B14025) phosphorylceramide synthase (IPCS) of the Leishmania parasite, an enzyme essential for its survival. nih.gov

Anticancer Activity: The pyrrolidine ring is a component of numerous compounds investigated for their anticancer properties. frontiersin.org Research on benzofuroxane pyrrolidine hydroxamates has identified potent inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis. frontiersin.org

Antidiabetic Agents: Pyrrolidine sulfonamide derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. frontiersin.org

This expansion into new therapeutic areas highlights the chemical tractability and pharmacological potential of the pyrrolidine core structure.

Table 2: Investigated Pharmacological Targets for Pyrrolidine-Based Compounds

| Therapeutic Area | Pharmacological Target | Compound Class | Potential Effect | Reference |

|---|---|---|---|---|

| Infectious Disease | Leishmania donovani Inositol Phosphorylceramide Synthase (IPCS) | Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs | Antiprotozoal; Blockade of essential sphingolipid synthesis | nih.gov |

| Infectious Disease | Bacterial DNA Gyrase & Topoisomerase IV | 1,2,4-Oxadiazole pyrrolidine derivatives | Antibacterial | frontiersin.org |

| Oncology | Matrix Metalloproteinases (MMP-2, MMP-9) | Benzofuroxane pyrrolidine hydroxamates | Antiproliferative; Inhibition of tumor metastasis | frontiersin.org |

| Metabolic Disease | Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine sulfonamide derivatives | Antidiabetic; Enhancement of incretin (B1656795) hormone action | frontiersin.org |

| CNS Disorders | Dopamine D3 Receptor | 3-(3-hydroxyphenyl)pyrrolidine analogs | Modulation of dopaminergic neurotransmission | nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The discovery and optimization of novel compounds like this compound are increasingly driven by a synergistic combination of computational modeling and advanced experimental techniques. This integrated approach accelerates the drug discovery pipeline, reduces costs, and provides deeper insights into molecular interactions.

Computational Modeling: Molecular docking and homology modeling are being used to predict how pyrrolidine analogs bind to their targets. For example, in the study of potential antileishmanial agents, a homology model of the L. donovani IPCS enzyme was generated to dock pyrrolidine-based analogs and visualize their binding within a tunnel-shaped site. nih.gov This allows for the rational design of new derivatives with improved binding affinity. Mathematical modeling, such as applying Fick's second law of diffusion, has also been used to understand the release kinetics of related dichlorophenoxy compounds from controlled-release formulations. nih.gov

High-Throughput Screening (HTS): Experimental techniques like HTS, including yeast-based assays, enable the rapid evaluation of large libraries of compounds against specific targets. This methodology was used to identify inhibitors of Leishmania IPCS, demonstrating its power in finding new hit compounds. nih.gov

Advanced Synthesis and Characterization: Innovations in synthetic chemistry, such as the use of 1,3-dipolar cycloaddition reactions, allow for the efficient and stereoselective construction of the pyrrolidine ring from various precursors. researchgate.net This provides access to a wide diversity of analogs for biological testing.

The integration of these methods creates a powerful cycle of design, synthesis, and testing. Computational predictions guide the synthesis of the most promising candidates, which are then evaluated using high-throughput experimental methods. The results of these experiments, in turn, feed back into the computational models, refining them for the next round of drug design.

Role as Research Tools in Chemical Biology

Beyond their potential as therapeutic agents, this compound and its analogs serve as valuable research tools in chemical biology. These molecules act as chemical probes to investigate the function and structure of complex biological systems.

By designing ligands with high affinity and selectivity for a specific receptor subtype, researchers can use these compounds to modulate the activity of that receptor and observe the downstream physiological effects. This helps to elucidate the receptor's role in health and disease.

A key example is the use of 3-(3-hydroxyphenyl)pyrrolidine derivatives to probe the dopamine D3 receptor. nih.gov By creating a series of analogs with functionality designed to interact with a secondary binding pocket, researchers can map the topology of this less-understood region of the receptor. nih.gov This provides crucial information for designing future drugs that may achieve higher selectivity by exploiting these secondary sites. Similarly, 3-pyrrolidine-indole derivatives are used as tools to study the 5-HT2A receptor and understand the behavioral effects associated with its activation. google.com These compounds allow for the precise dissection of neural circuits and signaling pathways in a way that genetic methods alone cannot achieve.

Q & A

Q. What are the established synthetic routes for 3-(3,4-Dichlorophenoxy)pyrrolidine, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3,4-dichlorophenyl group to the pyrrolidine scaffold. Key parameters include solvent choice (toluene/EtOH mixtures), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) to optimize yields (>70%). Purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

X-ray crystallography (e.g., orthorhombic Pbca space group, a = 24.295 Å, b = 15.086 Å) provides definitive molecular geometry . Complementary methods include ¹H/¹³C NMR (δ 3.5–4.0 ppm for pyrrolidine protons) and mass spectrometry ([M+H]⁺ at m/z 216.11) . FT-IR identifies functional groups (C-Cl stretch at 750 cm⁻¹) .

Q. How is the purity of this compound validated experimentally?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) ensures >98% purity . Elemental analysis (C, H, N within ±0.3% of theoretical values) and consistent melting points (152–154°C) confirm integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity in receptor-binding studies?

Structure-activity relationship (SAR) studies show that 3,4-dichloro substitution enhances hydrophobic interactions in enzyme pockets. Replacing dichlorophenyl with dimethoxyphenyl reduces RAGE inhibition (IC₅₀ shifts from 12 nM to 24 nM) . Molecular docking predicts π-π stacking (Tyr99) and hydrogen bonds (Arg48) stabilize binding . Piperidine analogs exhibit lower activity due to steric clashes .

Q. What computational strategies predict the binding mode of this compound with target proteins?

Molecular dynamics (MD) simulations (100 ns trajectories) and docking (AutoDock Vina) model interactions. For example, MD reveals stable hydrogen bonds between the pyrrolidine nitrogen and Asp189 in thrombin, with binding free energy (ΔG = -9.8 kcal/mol) calculated via MM-PBSA . Pharmacophore models prioritize substituents for electrostatic complementarity .

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions arise from assay variability (e.g., cell lines, enzyme sources). Solutions include standardized protocols (fixed ATP concentrations in kinase assays), LC-MS batch characterization (>99% purity), and meta-analysis of structural analogs (e.g., 3,4-dichloro vs. 4-chloro derivatives) .

Methodological Notes

- Synthesis : Optimize Pd-catalyzed cross-coupling with 3,4-dichlorophenylboronic acid under inert conditions .

- Crystallography : Use SHELX programs for structure refinement; anisotropic displacement parameters clarify conformational deviations .

- SAR Validation : Compare IC₅₀ values across analogs in standardized assays (e.g., fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.